molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Cat. No.: B1279298
CAS No.: 41353-91-7
M. Wt: 139.19 g/mol
InChI Key: TYCHQBRUARUTCL-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[222]octane-3,2’-oxirane] is a chemical compound with the molecular formula C8H13NO It is characterized by a spirocyclic structure, which includes a bicyclic octane ring fused to an oxirane (epoxide) ring

Biochemical Analysis

Biochemical Properties

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinic acetylcholine receptors, particularly the alpha 7 subtype . The interaction with these receptors is crucial for modulating neurotransmission, cognition, and sensory gating. The binding of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] to the alpha 7 nicotinic acetylcholine receptor results in the activation of the receptor, leading to downstream signaling events that influence cellular function.

Cellular Effects

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] has been shown to affect various types of cells and cellular processes. In neuronal cells, this compound modulates neurotransmission by activating nicotinic acetylcholine receptors . This activation influences cell signaling pathways, gene expression, and cellular metabolism. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] has been observed to have cytotoxic effects on certain tumor cell lines, such as glioblastoma, medulloblastoma, and hepatocellular carcinoma . These effects are likely due to the compound’s ability to interfere with cellular signaling pathways that regulate cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] involves its binding to nicotinic acetylcholine receptors, particularly the alpha 7 subtype . This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling events. These events include the activation of various kinases and transcription factors, resulting in changes in gene expression and cellular function. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may inhibit or activate other enzymes involved in cellular metabolism, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained activation of nicotinic acetylcholine receptors, leading to prolonged changes in cellular signaling and gene expression.

Dosage Effects in Animal Models

The effects of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] vary with different dosages in animal models. At low doses, the compound has been shown to activate nicotinic acetylcholine receptors without causing significant adverse effects . At higher doses, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] can induce toxic effects, including neurotoxicity and cytotoxicity . These effects are likely due to the overstimulation of nicotinic acetylcholine receptors and the disruption of cellular signaling pathways.

Metabolic Pathways

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with nicotinic acetylcholine receptors influences metabolic flux and metabolite levels . Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may be metabolized by enzymes involved in the detoxification of xenobiotics, further affecting its activity and stability in biological systems.

Transport and Distribution

The transport and distribution of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] within cells and tissues are mediated by various transporters and binding proteins . The compound’s interaction with nicotinic acetylcholine receptors facilitates its localization to specific cellular compartments, where it can exert its effects. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may accumulate in certain tissues, leading to prolonged activation of cellular signaling pathways.

Subcellular Localization

The subcellular localization of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interaction with nicotinic acetylcholine receptors results in its localization to the plasma membrane, where it can activate the receptors and initiate downstream signaling events. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may be transported to other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] typically involves the reaction of a bicyclic amine with an epoxide. One common method involves the use of 1-azabicyclo[2.2.2]octane as a starting material, which is then reacted with an epoxide under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4-azabicyclo[2.2.2]octane-2,2’-oxirane]
  • Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one]

Uniqueness

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of Spiro[1-azabicyclo[222]octane-3,2’-oxirane], covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHQBRUARUTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437958
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41353-91-7
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H])+, 15).
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Synthesis routes and methods II

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[l-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H]+, 15).
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Synthesis routes and methods III

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
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